molecular formula C9H13F3N2O B1476733 Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone CAS No. 1870830-76-4

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1476733
CAS No.: 1870830-76-4
M. Wt: 222.21 g/mol
InChI Key: GUBGQTXQJZLBIF-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a synthetically designed compound featuring a constrained azetidine ring coupled with a (trifluoromethyl)pyrrolidine moiety. This specific architecture makes it a valuable scaffold in pharmaceutical and chemical biology research, particularly for investigating enzyme inhibition and developing novel therapeutic agents. Compounds based on the azetidine core have demonstrated significant potential as reversible inhibitors of serine hydrolases . For instance, structurally related piperazinyl azetidine compounds have been developed into potent, selective, and reversible inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system . Inhibition of MAGL is a promising therapeutic strategy for treating neurodegenerative diseases, psychiatric disorders, and neuroinflammation . Furthermore, the azetidine ring is a recognized pharmacophore in drug discovery, found in molecules with diverse biological activities, and is often used as a conformational constraint in the design of novel amino acid derivatives and peptides . The inclusion of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, can enhance a compound's metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a versatile building block for developing targeted chemical probes and potential drug candidates across multiple disease areas.

Properties

IUPAC Name

azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGQTXQJZLBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone typically involves:

  • Construction or procurement of the azetidine core.
  • Introduction of the trifluoromethyl-substituted pyrrolidine moiety.
  • Formation of the methanone (amide) linkage connecting these two heterocycles.

These steps often require careful selection of reagents, catalysts, and reaction conditions to achieve high yields and purity.

Preparation of the Azetidine Intermediate

Azetidine derivatives, particularly 3-amino-azetidines, serve as key intermediates. An improved process described in patent WO2000063168A1 involves:

  • Reaction of appropriate precursors under controlled heating (55–60°C) with aqueous ammonia.
  • Extraction with organic solvents such as diethyl ether or methylene chloride.
  • Use of bases like triethylamine to facilitate substitution reactions.
  • Purification via filtration and solvent removal under vacuum.

This method yields 3-amino-azetidines suitable for further coupling reactions.

Synthesis of the Trifluoromethyl-Substituted Pyrrolidine Component

The trifluoromethyl group is introduced on the pyrrolidine ring through:

  • Starting from pyrrolidine derivatives substituted with trifluoromethyl groups.
  • Functionalization via cross-coupling reactions, such as Suzuki-type coupling, using palladium catalysts (e.g., Pd(PPh3) or PdCl2(dppf)) for arylation steps.

An example includes the preparation of (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol with 91% yield via nucleophilic substitution and subsequent functional group manipulation.

Formation of the Methanone (Amide) Linkage

The key amide bond formation between the azetidine and pyrrolidine units is generally accomplished by:

  • Activation of carboxylic acid derivatives (e.g., acid chlorides or activated esters) of the pyrrolidine moiety.
  • Coupling with azetidine amines using coupling agents such as EDC- HCl and HOBt in organic solvents.
  • Reaction conditions optimized to moderate temperatures and inert atmosphere to prevent side reactions.

For example, coupling of carboxylic acid derivatives with piperazinyl azetidine derivatives gave amide products in 21–40% yields.

Alternative Synthetic Approaches: Aza-Michael Addition

Aza-Michael addition reactions provide an efficient route to functionalized azetidine derivatives:

  • Reaction of N-Boc-azetidin-3-ylidene acetate with various amines, including heterocyclic amines like pyrrolidine derivatives, under mild conditions.
  • Use of bases such as DBU in acetonitrile solvent at room temperature or slightly elevated temperatures.
  • This method yields substituted azetidines with good to excellent yields (61–75%) depending on the amine nucleophile.

Representative Experimental Procedure Summary

Step Reaction Type Key Reagents & Conditions Outcome/Yield Reference
1 Azetidine formation Aqueous ammonia, heating at 55–60°C, extraction with diethyl ether 3-amino-azetidines, purified
2 Pyrrolidine trifluoromethylation Pd-catalyzed Suzuki coupling, aryl boronic acids, Pd(PPh3) or PdCl2(dppf) Trifluoromethyl-substituted pyrrolidines, up to 91% yield
3 Amide bond formation Acid chlorides or activated acids, EDC- HCl, HOBt, inert atmosphere Amide-linked azetidine-pyrrolidine, 21–40% yield
4 Aza-Michael addition N-Boc-azetidin-3-ylidene acetate, amines, DBU, MeCN, RT Substituted azetidines, 61–75% yield

Key Research Findings and Notes

  • The use of palladium catalysts is crucial for efficient cross-coupling to introduce the trifluoromethyl pyrrolidine moiety.
  • The amide bond formation step is sensitive to reaction conditions and often requires careful control of temperature and atmosphere.
  • Aza-Michael addition offers a versatile and mild alternative for functionalizing the azetidine ring with various amines, including heterocycles.
  • Purification techniques such as extraction, drying over magnesium sulfate or sodium sulfate, vacuum concentration, and chromatography are essential for isolating pure products.
  • Hydrogenation steps under controlled pressure and temperature can be employed for reduction or deprotection stages in related synthetic sequences.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine/Azetidine Ring

Several analogues differ in substituents on the pyrrolidine or azetidine rings:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Reference
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone -CF₃ on pyrrolidine C₉H₁₃F₃N₂O 222.21 Not provided N/A
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone -CF₂ and -CH₂OH on pyrrolidine C₁₀H₁₄F₂N₂O₂ 220.22 2092062-77-4
Azetidin-3-yl(3-(difluoromethyl)pyrrolidin-1-yl)methanone -CF₂H on pyrrolidine C₉H₁₃F₂N₂O 204.21 2098036-03-2
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone -OH and -CF₃ on azetidine C₈H₁₁F₃N₂O₂ 224.18 2091716-78-6

Key Observations :

  • Hydroxy groups (e.g., in CAS 2091716-78-6) may increase polarity, reducing blood-brain barrier penetration but improving solubility .

Variations in the Amine Ring

Compounds with morpholino, piperidinyl, or indole-derived rings show distinct pharmacological profiles:

Compound Name Amine Ring Structure Key Properties Reference
Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone Morpholine (O-containing) Improved solubility due to oxygen atom
(5-Phenyl-2H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone Pyrrolidine Higher rigidity; moderate metabolic stability
Indole-derived cannabinoids (e.g., JWH-018) Indole High CB1 receptor affinity; psychoactivity

Key Observations :

  • Indole derivatives exhibit higher CB1 receptor affinity than pyrrole-based compounds, but pyrrolidine moieties may reduce off-target effects .

Physicochemical Properties

Lipophilicity and Solubility

  • Trifluoromethyl Group: Increases logP (lipophilicity) by ~0.5–1.0 units compared to non-fluorinated analogues, favoring passive diffusion .
  • Hydroxymethyl Group : Reduces logP by ~1.0 unit but improves aqueous solubility (e.g., CAS 2092062-77-4) .

Biological Activity

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates an azetidine ring with a trifluoromethyl-substituted pyrrolidine, which enhances its biological activity and binding affinity to various biological targets. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H14F3N2O, with a molecular weight of approximately 236.19 g/mol. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and receptor interactions, potentially enhancing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, leading to competitive inhibition or allosteric modulation. These interactions are critical for its potential therapeutic effects, particularly in conditions related to inflammation and pain management.
  • Receptor Binding : The fluorine atoms in the structure enhance binding affinity to certain receptors, which may contribute to its pharmacological effects. This characteristic is particularly relevant in drug design as it can improve selectivity and efficacy against target proteins.
  • Therapeutic Potential : Preliminary studies suggest that this compound may be effective in treating various conditions due to its ability to inhibit enzymes involved in inflammatory processes. This positions it as a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyFindings
Study 1Enzyme InhibitionIn vitro assaysDemonstrated significant inhibition of specific inflammatory enzymes (IC50 values not disclosed)
Study 2Receptor BindingRadiolabeled binding assaysShowed enhanced binding affinity compared to non-fluorinated analogs
Study 3Pain ManagementAnimal modelsReduced pain response in models of acute inflammation

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound's ability to form stable complexes with target enzymes leads to alterations in their activity, which can modulate signaling pathways associated with inflammation and pain .

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-(trifluoromethyl)pyrrolidine with an activated azetidine carbonyl precursor (e.g., acyl chloride or mixed anhydride). For example, a related azetidine-containing methanone derivative was synthesized using 3,3-difluoroazetidine under mild basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–25°C, yielding 26% isolated product after purification by column chromatography . Optimization includes controlling stoichiometry (1:1.2 molar ratio of azetidine to pyrrolidine derivative) and using catalytic DMAP to enhance coupling efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, in a structurally similar compound, ¹H NMR (400 MHz, CDCl₃) resolved signals at δ 4.47–4.54 ppm (azetidine protons) and δ 3.87 ppm (trifluoromethyl-pyrrolidine CH₂), with coupling constants validating stereochemistry .
  • LCMS/HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESIMS m/z 378.0 [M+1] for a related compound) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >99% purity, as demonstrated in analogous studies .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, solvent)?

Methodological Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., stable up to 150°C for similar pyrrolidine derivatives) .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) via dynamic light scattering (DLS) to detect aggregation.
  • Long-Term Storage : Store at –20°C under argon, with periodic NMR checks for degradation (e.g., hydrolysis of the ketone moiety) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the trifluoromethyl group with –CH₃, –CF₂H, or –Cl to assess electronic and steric effects. Use parallel synthesis for library generation .
  • Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) via fluorescence polarization or SPR. For example, trifluoromethyl groups enhance binding affinity in JAK inhibitors by 3–5-fold compared to non-fluorinated analogs .
  • Computational Docking : Compare ligand-protein interaction energies (AutoDock Vina) to correlate substituent effects with activity .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to ion channels (e.g., NMDA receptors) over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in the target’s active site .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., pyridine-based scaffolds in EP 4,374,877 A2) to identify critical interaction points .

Q. How should researchers address discrepancies in biological activity data observed between in vitro and preliminary in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure oral bioavailability (e.g., rat models) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) that may alter activity .
  • Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ values to in vivo effective concentrations .

Safety and Experimental Design

Q. What are the key considerations for handling this compound in laboratory settings, particularly regarding its stability and potential reactivity?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar pyrrolidine derivatives show LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation : Handle in a fume hood to prevent inhalation of fine powders.
  • Incompatibility Notes : Reacts with strong oxidizers (e.g., peroxides) and may degrade under UV light—store in amber vials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

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